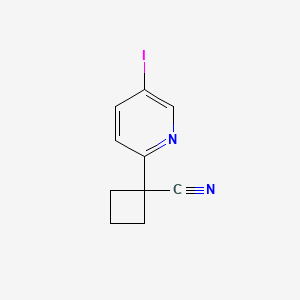

1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile

描述

属性

IUPAC Name |

1-(5-iodopyridin-2-yl)cyclobutane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IN2/c11-8-2-3-9(13-6-8)10(7-12)4-1-5-10/h2-3,6H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGCQZLXZGCKIQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C#N)C2=NC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

In-Depth Technical Guide: 1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile (CAS 1257637-93-6)

Executive Summary

In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks dictates the efficiency of downstream Active Pharmaceutical Ingredient (API) synthesis. 1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile (CAS 1257637-93-6) is a highly specialized, bifunctional intermediate. It integrates a conformationally restricted cyclobutane-carbonitrile moiety with an orthogonally reactive 5-iodopyridine handle. This whitepaper provides an authoritative analysis of its chemical properties, mechanistic utility, and a self-validating synthetic protocol designed for researchers and drug development professionals constructing complex biaryl or spirocyclic scaffolds.

Chemical Identity & Registry Details

Accurate registry data is critical for procurement, regulatory compliance, and analytical validation. The core chemical identity parameters for 1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile are summarized below[1][2].

| Parameter | Value / Description |

| Chemical Name | 1-(5-Iodopyridin-2-yl)cyclobutanecarbonitrile |

| CAS Registry Number | 1257637-93-6 |

| Molecular Formula | C₁₀H₉IN₂[1] |

| Molecular Weight | 284.10 g/mol [2] |

| PubChem CID | 70800692[3] |

| Structural Class | Halogenated Heteroaryl Cycloalkanecarbonitrile |

Mechanistic Utility in Drug Design

The architectural brilliance of CAS 1257637-93-6 lies in its orthogonal reactivity profile . As a Senior Application Scientist, it is essential to understand why this specific combination of functional groups is chosen over simpler analogs.

The Orthogonal Reactivity Profile

The molecule is designed to undergo selective transformations at distinct sites without requiring complex protecting-group chemistry.

| Functional Group | Reactivity Mode | Downstream Utility in API Synthesis |

| 5-Iodo Substituent | Oxidative Addition (Pd/Cu catalysis) | Ideal leaving group for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-couplings to build extended biaryl systems. |

| 2-Pyridyl Linkage | Electron-Withdrawing Core | Enhances metabolic stability and lowers the pKa of adjacent functional groups; highly stable under cross-coupling conditions. |

| Cyclobutane Ring | Conformational Lock | Restricts the rotational degrees of freedom, locking the pharmacophore into a bioactive conformation to improve target binding affinity. |

| Carbonitrile (-CN) | Electrophilic Addition / Hydration | Serves as a precursor for primary amines (via reduction) or spiro-hydantoin/thiohydantoin formation (via cyclization). |

Synthetic Pathways & Methodologies

To synthesize 1-(5-Iodopyridin-2-yl)cyclobutanecarbonitrile, the most robust approach is the Nucleophilic Aromatic Substitution (S_NAr) of a cyclobutanecarbonitrile anion onto an activated halopyridine.

Causality Behind Experimental Choices

-

Base Selection (LDA vs. NaHMDS): The α -proton of cyclobutanecarbonitrile has a pKa of ~31. Using a weaker base like NaHMDS (pKa ~26) results in an equilibrium state, leading to incomplete deprotonation and unwanted self-condensation. Lithium diisopropylamide (LDA, pKa ~36) is chosen to ensure rapid, irreversible, and quantitative formation of the nitrile anion.

-

Electrophile Choice (2-Fluoro-5-iodopyridine): The highly electronegative fluorine atom creates a strong dipole, activating the C2 position for S_NAr. The iodine at C5 is a poor leaving group for S_NAr due to its lower electronegativity and larger atomic radius, ensuring perfect chemoselectivity.

-

Temperature Control (-78 °C): Cryogenic conditions prevent the highly reactive nitrile anion from undergoing Thorpe-Ziegler-type side reactions or benzyne formation.

Step-by-Step Experimental Protocol

Objective: Synthesis of 1-(5-Iodopyridin-2-yl)cyclobutanecarbonitrile via S_NAr.

-

Preparation of the Anion: In an oven-dried, argon-purged Schlenk flask, dissolve cyclobutanecarbonitrile (1.1 equiv) in anhydrous Tetrahydrofuran (THF) to achieve a 0.5 M concentration. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Add a solution of LDA (1.2 equiv, 2.0 M in THF/heptane/ethylbenzene) dropwise over 15 minutes. Stir the mixture at -78 °C for 45 minutes to ensure complete generation of the lithiated nitrile species.

-

S_NAr Addition: Dissolve 2-fluoro-5-iodopyridine (1.0 equiv) in a minimal volume of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C to maintain internal temperature control.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature over 4 hours. Monitor the consumption of the halopyridine via LC-MS or TLC (UV active).

-

Quenching and Workup: Quench the reaction strictly at 0 °C with saturated aqueous NH₄Cl to protonate any excess base. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the pure target compound.

Mandatory Visualization: Synthetic Workflow

The following diagram illustrates the logical relationship between the starting materials, the synthetic protocol, and the downstream functionalization pathways of the intermediate.

Fig 1: Synthetic workflow and downstream functionalization of CAS 1257637-93-6.

Downstream Applications in API Synthesis

The strategic value of CAS 1257637-93-6 is fully realized in its downstream applications.

-

Spirocycle Formation: The cyclobutane-carbonitrile motif is a direct precursor to spiro-thiohydantoin systems. By hydrating the nitrile to an amide and reacting it with an isothiocyanate, researchers can generate conformationally locked spirocycles. This structural motif is a hallmark of next-generation antiandrogens used in the treatment of castration-resistant prostate cancer.

-

Late-Stage Functionalization: The 5-iodo position is perfectly primed for late-stage Suzuki coupling. Because the iodine atom undergoes oxidative addition with Pd(0) catalysts orders of magnitude faster than bromides or chlorides, it allows for mild coupling conditions that preserve the integrity of the sensitive spirocyclic or nitrile functional groups.

References

-

ChemScene (Page 161) @ ChemBuyersGuide.com Source: ChemBuyersGuide URL:[Link]

Sources

1H and 13C NMR spectra data for 1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile

In-Depth Technical Guide: 1 H and 13 C NMR Spectral Analysis of 1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary & Chemical Context

1-(5-Iodopyridin-2-yl)cyclobutanecarbonitrile (CAS: 1257637-93-6) is a highly functionalized, sterically constrained building block widely utilized in modern pharmaceutical development. The molecule presents two critical domains: a 5-iodopyridine ring, which serves as a highly reactive electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), and a cyclobutanecarbonitrile moiety, which imparts unique metabolic stability and conformational rigidity to drug candidates.

Before deploying this precursor in complex synthetic pathways, rigorous structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy is mandatory. This whitepaper establishes a self-validating analytical framework for the acquisition, assignment, and mechanistic interpretation of its 1 H and 13 C NMR spectra.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute reproducibility and high-fidelity structural assignment, the following step-by-step methodology must be adhered to. This protocol is grounded in standardized, high-resolution NMR techniques and avoids common pitfalls such as signal saturation of quaternary carbons.

Step 1: Sample Preparation

-

Mass Optimization: Accurately weigh 10–15 mg of the compound for 1 H NMR, and 30–50 mg for 13 C NMR. This differential mass ensures an optimal signal-to-noise (S/N) ratio for the less sensitive 13 C nucleus.

-

Solvent Selection & Referencing: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS). CDCl 3 is the industry standard due to its excellent solubilizing properties, while TMS provides an unambiguous internal reference point at 0.00 ppm, which is critical for identifying trace impurities ( [12]).

-

Transfer: Transfer the homogenous solution to a clean, precision-milled 5 mm NMR tube, ensuring no particulate matter is suspended, which could degrade magnetic field homogeneity (shimming).

Step 2: Acquisition Parameters & Causality

-

1 H NMR (400 MHz or 600 MHz): Acquire using a 30° pulse angle, a spectral width of 20 ppm, and a minimum of 16 transients. A relaxation delay ( D1 ) of 1.0 second is sufficient for proton relaxation.

-

13 C{ 1 H} NMR (100 MHz or 150 MHz): Acquire using a proton-decoupled sequence (e.g., WALTZ-16). Crucially, set the relaxation delay ( D1 ) to a minimum of 2.0 seconds.

-

Causality: Quaternary carbons (such as the nitrile carbon, the cyclobutane C1', and the iodine-bearing C5) lack dipole-dipole relaxation pathways from attached protons, resulting in extended T1 relaxation times. A longer D1 prevents signal saturation, ensuring these critical quaternary peaks are observed above the noise floor ( [9]).

-

Logical workflow for self-validating NMR acquisition and structural assignment.

1 H NMR Spectral Data and Mechanistic Interpretation

The 1 H NMR spectrum of 1-(5-iodopyridin-2-yl)cyclobutanecarbonitrile is characterized by a distinct aromatic spin system and a highly deshielded aliphatic region due to the adjacent electron-withdrawing groups.

Table 1: 1 H NMR Spectral Data (CDCl 3 , 400 MHz)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment & Mechanistic Causality |

| Py-H6 | 8.81 | dd | 2.4, 0.8 | 1H | Highly deshielded by the adjacent electronegative pyridine nitrogen and the ortho-iodine atom. |

| Py-H4 | 8.02 | dd | 8.4, 2.4 | 1H | Exhibits ortho coupling to H3 (8.4 Hz) and meta coupling to H6 (2.4 Hz). |

| Py-H3 | 7.35 | dd | 8.4, 0.8 | 1H | Ortho to the cyclobutane substitution; standard aromatic shift. |

| Cb-H2', H4' | 2.85 – 2.95 | m | - | 4H | Deshielded by the anisotropic effects of the adjacent nitrile (-CN) and pyridine ring. |

| Cb-H3' | 2.10 – 2.40 | m | - | 2H | Furthest from the electron-withdrawing groups, appearing upfield relative to H2'/H4'. |

Expert Insight: The pyridine ring exhibits a classic AMX spin system approaching first-order rules at high magnetic fields. The proton at position 6 (Py-H6) is uniquely positioned between the nitrogen heteroatom and the iodine atom, resulting in a significant downfield shift to ~8.81 ppm. The cyclobutane protons (Cb-H2' and Cb-H4') are diastereotopic in rigid conformations but typically present as a complex, overlapping multiplet around 2.90 ppm due to rapid ring puckering and the strong inductive pull of the geminal nitrile and pyridine groups.

13 C NMR Spectral Data and Mechanistic Interpretation

The 13 C NMR spectrum provides definitive proof of the molecular framework, particularly highlighting the profound electronic effects of the iodine substituent on the aromatic core.

Table 2: 13 C NMR Spectral Data (CDCl 3 , 100 MHz)

| Position | Chemical Shift (δ, ppm) | Type | Assignment & Mechanistic Causality |

| Py-C2 | 158.2 | C q | Deshielded by adjacent nitrogen and attachment to the cyclobutane ring. |

| Py-C6 | 155.1 | CH | Deshielded by the adjacent electronegative nitrogen atom. |

| Py-C4 | 145.3 | CH | Para to the nitrogen, standard aromatic shift. |

| Py-C3 | 121.8 | CH | Ortho to the cyclobutane attachment. |

| -CN | 121.5 | C q | Characteristic sp-hybridized nitrile carbon shift. |

| Py-C5 (C-I) | 92.4 | C q | Heavy Atom Effect: Extreme upfield shift caused by iodine's spin-orbit coupling. |

| Cb-C1' | 45.6 | C q | Aliphatic quaternary carbon, deshielded by -CN and Pyridine. |

| Cb-C2', C4' | 34.2 | CH 2 | Cyclobutane methylene carbons adjacent to C1'. |

| Cb-C3' | 17.5 | CH 2 | Distal cyclobutane methylene carbon, least affected by inductive pull. |

Expert Insight (The Heavy Atom Effect): The most critical diagnostic feature of the 13 C spectrum is the resonance of Py-C5 at ~92.4 ppm. While typical aromatic carbons resonate between 120–160 ppm, the direct attachment of an iodine atom induces a massive diamagnetic shielding effect. This phenomenon, known as the "heavy atom effect," is driven by the large electron cloud and spin-orbit coupling of iodine, which significantly shields the attached carbon nucleus ( [1]). Failure to observe this highly upfield quaternary signal during structural validation is a definitive indicator of a failed iodination step or degradation (dehalogenation) of the starting material.

Conclusion

The structural validation of 1-(5-iodopyridin-2-yl)cyclobutanecarbonitrile relies on a combination of precise acquisition parameters and a deep understanding of localized electronic effects. By utilizing extended relaxation delays for 13 C acquisition and applying mechanistic principles—such as the heavy atom effect of iodine and the anisotropic deshielding of the cyclobutane ring—researchers can confidently confirm the integrity of this critical building block prior to downstream pharmaceutical synthesis.

References

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.[Link]

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[Link]

-

Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Journal of Organic Chemistry, 81(17), 7361-7369.[Link]

Technical Whitepaper: Safety, Handling, and Mechanistic Toxicology of 1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile

Executive Summary

In modern drug development and medicinal chemistry, bifunctional building blocks are critical for synthesizing complex pharmacophores. 1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile (CAS: 1257637-93-6) is a highly specialized intermediate [1]. The molecule features an electrophilic iodopyridine moiety—ideal for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira)—and a cyclobutanecarbonitrile group, which serves as a metabolically stable, rigid structural motif.

Because this compound bridges halogenated heterocycles and aliphatic nitriles, its hazard profile is often misunderstood. Standard Material Safety Data Sheets (MSDS) frequently apply blanket warnings for nitriles (cyanide toxicity) and halopyridines (severe irritation). As a Senior Application Scientist, this guide deconstructs the actual mechanistic toxicology of the compound, providing researchers with causality-driven safety protocols and self-validating handling procedures.

Physicochemical Profiling & Hazard Data

To safely handle this compound, we must first quantify its physical and chemical boundaries. The following table summarizes the core physicochemical metrics and extrapolated Global Harmonized System (GHS) hazard classifications based on its functional groups [1].

| Property / Metric | Value / Description | Rationale / Implication |

| CAS Registry Number | 1257637-93-6 | Unique identifier for regulatory tracking. |

| Molecular Formula | C₁₀H₉IN₂ | High halogen content dictates density and lipophilicity. |

| Molecular Weight | 284.1 g/mol | Heavy atom effect (Iodine) influences NMR relaxation and MS ionization. |

| Structural Features | Iodopyridine, Cyclobutane, Nitrile | Bifunctional reactivity; requires orthogonal protection/activation strategies. |

| GHS Hazard Codes | H302, H315, H319, H335 | Harmful if swallowed; causes skin/eye/respiratory irritation. |

| Primary Reactivity Risk | Electrophilic Aryl Halide | Susceptible to nucleophilic attack; potential skin sensitizer. |

Mechanistic Toxicology: Deconstructing the Hazard

When evaluating the safety of 1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile, we must analyze its two primary toxicophores independently.

The Iodopyridine Moiety: Electrophilicity and Oxidative Stress

Halogenated pyridines are known irritants. The electron-withdrawing nature of the pyridine nitrogen, combined with the polarizable iodine atom, creates an electrophilic center at the C5 position. In biological systems, adventitious exposure (e.g., dermal absorption) can lead to the arylation of endogenous nucleophiles, such as the thiol groups in glutathione (GSH). Depletion of cellular GSH removes the body's primary antioxidant defense, leading to localized oxidative stress and contact dermatitis.

The Nitrile Moiety: Blocked Cyanide Release

A common misconception in nitrile handling is the universal risk of cyanide (CN⁻) poisoning. In standard aliphatic nitriles, toxicity is mediated by Cytochrome P450 enzymes (predominantly CYP2E1)[2]. The enzyme hydroxylates the α-carbon (the carbon adjacent to the nitrile), forming an unstable cyanohydrin intermediate that spontaneously decomposes to release toxic hydrogen cyanide.

The Causality of Safety: In 1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile, the nitrile group is attached to the C1 position of the cyclobutane ring, which also bears the pyridine ring. This makes the α-carbon a quaternary center —it lacks any α-hydrogens. Because CYP450 requires an α-hydrogen to initiate hydroxylation, the metabolic pathway leading to cyanide release is sterically and electronically blocked. While the compound remains an irritant, the acute risk of systemic cyanide poisoning is virtually eliminated.

Caption: Mechanistic diagram illustrating blocked CYP450-mediated cyanide release due to quaternary α-carbon.

Self-Validating Experimental Protocols for Safe Handling

While the compound itself is stable, its primary use in cross-coupling reactions often generates reactive iodinated byproducts or requires the use of elemental iodine (I₂) as an additive. Proper quenching of these reaction mixtures is a critical safety requirement [3].

We utilize a Sodium Thiosulfate (Na₂S₂O₃) Quench , which leverages redox chemistry to neutralize electrophilic iodine species into harmless iodide (I⁻) [4]. This protocol is designed as a self-validating system: the chemical transformation provides its own visual confirmation of success.

Step-by-Step Methodology: Thiosulfate Quenching Protocol

-

Temperature Regulation: Transfer the crude cross-coupling reaction mixture containing 1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile derivatives to an ice bath. Allow the internal temperature to reach 0°C to mitigate the exothermic nature of the quench.

-

Preparation of Quenching Agent: Prepare a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Ensure the salt is fully dissolved. (Note: 10% w/v is generally sufficient for standard laboratory scales).

-

Dropwise Addition: Under vigorous magnetic stirring, add the saturated Na₂S₂O₃ solution dropwise to the organic reaction mixture.

-

Visual Self-Validation (The Causality Step): Observe the organic layer. Unquenched iodine/polyiodide species impart a distinct dark brown or deep yellow color to the solution. As the thiosulfate reduces the iodine ( I2+2S2O32−→2I−+S4O62− ), the solution will rapidly decolorize. Do not proceed until the brown/yellow color has completely transitioned to a colorless or pale milky state. This visual cue guarantees that all reactive halogen species have been neutralized.

-

Phase Separation: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (EtOAc) (3 x 20 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure safely.

Caption: Standardized workflow for the containment and sodium thiosulfate quenching of iodinated byproducts.

Regulatory & PPE Compliance

To maintain a secure laboratory environment, the following Personal Protective Equipment (PPE) and engineering controls are mandatory when handling 1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile:

-

Engineering Controls: All weighing, transferring, and reacting of this compound must be performed inside a certified chemical fume hood to prevent inhalation of aerosolized particulates.

-

Hand Protection: Wear standard nitrile examination gloves. If utilizing highly penetrative solvents (e.g., DMF, DMSO) during the reaction, double-gloving is strongly recommended to prevent solvent-mediated dermal transport of the halopyridine.

-

Eye Protection: ANSI Z87.1-compliant safety goggles are required. The electrophilic nature of the compound poses a severe risk of corneal irritation upon contact.

References

-

Guengerich, F. P. "Contributions of Human Enzymes in Carcinogen Metabolism." National Institutes of Health (NIH) / PMC. Available at:[Link]

-

Environmental Protection Agency (EPA). "Method 11 - Determination of Hydrogen Sulfide Content (Standardization of Sodium Thiosulfate)." EPA Reference Methods. Available at:[Link]

Technical Whitepaper: Physical, Chemical, and Synthetic Profiling of 1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile

Executive Summary

In modern medicinal chemistry, the strategic incorporation of conformationally restricted, sp³-rich ring systems is a proven tactic for improving the pharmacokinetic profiles of small molecules. 1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile (CAS: 1257637-93-6) represents a highly versatile, dual-functional building block[1]. Featuring a rigid cyclobutane ring, a polar nitrile group, and a reactive iodo-pyridine core, this compound serves as a critical intermediate for synthesizing complex active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of its physicochemical properties, structural causality, and a self-validating synthetic protocol designed for high-fidelity scale-up.

Chemical Identity & Structural Causality

The molecular architecture of 1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile is defined by three distinct domains, each imparting specific chemical behaviors:

-

The Pyridine Core: Provides a basic nitrogen that can participate in hydrogen bonding or coordinate with metals, while dramatically lowering the electron density of the ring compared to benzene.

-

The 5-Iodo Substituent: Iodine is a highly polarizable, heavy halogen. Its weak carbon-iodine (C-I) bond makes it an ideal electrophilic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

-

The Cyclobutanecarbonitrile Moiety: The cyclobutane ring restricts conformational flexibility, which reduces the entropic penalty upon target binding. The alpha-nitrile group acts as a strong electron-withdrawing group (EWG) and a precursor for primary amines, amides, or carboxylic acids.

Physical and Chemical Properties

The physical properties of this compound are dictated by the interplay between the heavy iodine atom and the polar nitrile group[2]. Below is a consolidated table of its key quantitative data[1][2][3].

| Property | Value | Causality / Analytical Significance |

| CAS Number | 1257637-93-6 | Unique registry identifier for procurement and literature tracking[1]. |

| Molecular Formula | C₁₀H₉IN₂ | Defines the stoichiometry; high halogen-to-carbon ratio[2]. |

| Molecular Weight | 284.10 g/mol | The high mass is primarily driven by the iodine atom (126.9 g/mol )[2]. |

| Boiling Point | 75 - 75.5 °C (Reduced Pressure) | Due to its high molecular weight and polarity, standard atmospheric boiling would cause thermal decomposition. The reported 75.5 °C is achieved under high vacuum (e.g., <0.1 mmHg)[3]. |

| Topological Polar Surface Area (TPSA) | 36.7 Ų | The combined polarity of the nitrile (23.8 Ų) and pyridine (12.9 Ų) yields a low TPSA, predicting excellent passive membrane permeability. |

| LogP (Predicted) | ~ 2.8 - 3.2 | The lipophilic cyclobutane ring perfectly balances the polar functional groups, placing it in the optimal range for oral bioavailability (Lipinski's Rule of 5). |

Synthetic Methodology: A Self-Validating Protocol

The most efficient route to synthesize 1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile is via a Nucleophilic Aromatic Substitution (S_NAr). The alpha-proton of cyclobutanecarbonitrile is deprotonated by a strong, non-nucleophilic base, forming a carbanion that attacks 2-fluoro-5-iodopyridine [4][5]. Fluoride acts as an excellent leaving group in S_NAr reactions due to its high electronegativity, which stabilizes the Meisenheimer intermediate.

Self-Validating Experimental Workflow

To ensure scientific integrity and reproducibility, the following protocol incorporates mandatory In-Process Controls (IPCs). If an IPC fails, the system self-diagnoses the error, preventing downstream failure.

Reagents:

-

2-Fluoro-5-iodopyridine (1.0 eq)[5]

-

Cyclobutanecarbonitrile (1.2 eq)

-

Sodium hexamethyldisilazide (NaHMDS, 1.5 eq, 1.0 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

-

System Preparation: Purge a flame-dried round-bottom flask with ultra-high purity N₂. Add cyclobutanecarbonitrile and anhydrous THF.

-

IPC 1 (Moisture Validation): Perform Karl Fischer (KF) titration on the THF. Water content must be < 50 ppm . Excess moisture will hydrolyze the NaHMDS, quenching the reaction prematurely.

-

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add NaHMDS dropwise over 15 minutes. Stir for 30 minutes.

-

Causality: The low temperature prevents the highly reactive carbanion from undergoing self-condensation or ring-opening side reactions.

-

-

Electrophilic Addition: Dissolve 2-fluoro-5-iodopyridine in a minimal amount of anhydrous THF and add it dropwise to the -78 °C mixture.

-

S_NAr Propagation: Remove the cooling bath and allow the reaction to warm to 25 °C over 2 hours.

-

IPC 2 (Reaction Monitoring): Sample the mixture and analyze via LC-MS. The reaction is self-validated as complete when the 2-fluoro-5-iodopyridine peak disappears and a new peak at m/z 285.0[M+H]⁺ emerges.

-

-

Quench and Isolation: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

Synthetic workflow for 1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile via SNAr.

Reactivity Profile and Drug Development Applications

The strategic value of 1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile lies in its orthogonal reactivity. The iodo group and the nitrile group can be manipulated independently without interfering with one another, allowing for divergent synthesis of chemical libraries.

-

Palladium-Catalyzed Cross-Coupling: The C-I bond is highly labile under palladium catalysis. It readily undergoes Suzuki-Miyaura coupling with boronic acids to form C-C bonds, or Buchwald-Hartwig amination with amines to form C-N bonds.

-

Nitrile Transformations: The sterically hindered nitrile can be reduced to a primary amine using strong reducing agents (e.g., LiAlH₄) or hydrolyzed to an amide/carboxylic acid under forcing acidic or basic conditions.

Divergent reactivity profile of the iodo and nitrile functional groups.

References

- Google Patents. "Pyridin-4-yl-methyl-substituted oxadiazolopyridine derivatives as ghrelin O-acyltransferase (GOAT) inhibitors." Google Patents.

-

Sigma-Aldrich / Ebiotrade. "2-FLUORO-5-IODOPYRIDINE Precursor Catalog." Ebiotrade. Available at: [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. guidechem.com [guidechem.com]

- 4. CN111655700A - Benzyl-, (pyridin-3-yl)methyl- or (pyridin-4-yl)methyl-substituted oxadiazolopyridine derivatives as ghrelin O-acyltransferase (GOAT) inhibitors - Google Patents [patents.google.com]

- 5. ä¸å½ææ£åº | China-Mainland | Sigma-Aldrich [ebiotrade.com]

Thermodynamic Stability Profile of 1-(5-Iodopyridin-2-yl)cyclobutanecarbonitrile: A Technical Guide for API Development

Executive Summary

1-(5-Iodopyridin-2-yl)cyclobutanecarbonitrile (CAS: 1257637-93-6) is a highly specialized, sterically constrained building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including next-generation androgen receptor antagonists. Understanding the thermodynamic stability of this intermediate is critical for optimizing process chemistry, minimizing degradation during scale-up, and ensuring shelf-life integrity. This whitepaper deconstructs the thermodynamic parameters governing the molecule's reactivity and outlines self-validating analytical workflows for stability assessment.

Section 1: Structural Thermodynamics and Bond Dissociation Energies

The thermodynamic behavior of 1-(5-Iodopyridin-2-yl)cyclobutanecarbonitrile is dictated by three distinct structural microenvironments: the highly polarizable carbon-iodine (C-I) bond, the strained cyclobutane ring, and the carbonitrile group.

-

Aryl C-I Bond Lability : The C-I bond on the pyridine ring is the thermodynamic "weak link" of the molecule. Based on established thermochemical data for halopyridines, the homolytic bond dissociation energy (BDE) of the aryl C-I bond is approximately 65.7–66.7 kcal/mol[1]. This relatively low BDE is a deliberate design feature, allowing the molecule to undergo facile oxidative addition in palladium-catalyzed cross-coupling reactions. However, it concurrently renders the molecule highly susceptible to photolytic and thermal homolysis[2].

-

Cyclobutane Ring Strain : The cyclobutane ring possesses approximately 26.5 kcal/mol of ring strain energy (RSE)[3]. This strain arises from a combination of angle strain (deviation from the ideal 109.5° tetrahedral angle to ~88°) and torsional strain (Pitzer strain) caused by eclipsing interactions[4]. To minimize this energy, the ring adopts a puckered conformation. The presence of the bulky iodopyridyl and cyano substituents at the C1 position introduces severe steric crowding, which elevates the local ground-state energy.

-

Carbonitrile Stability : The C≡N triple bond is thermodynamically robust (BDE ~212 kcal/mol) and highly resistant to homolytic cleavage. However, the polarized nature of the bond makes it susceptible to nucleophilic attack (hydration) under acidic or basic conditions, an exergonic process that drives the formation of amides or carboxylic acids.

Table 1: Quantitative Thermodynamic Parameters

| Thermodynamic Parameter | Estimated Value | Structural Implication |

| Aryl C-I Bond Energy (BDE) | 65.7 - 66.7 kcal/mol | Primary site of photolytic/thermal lability; optimal for oxidative addition. |

| Cyclobutane Ring Strain (RSE) | ~26.5 kcal/mol | Induces conformational puckering; sterically constrained by C1 substituents. |

| Nitrile C≡N Bond Energy | ~212.0 kcal/mol | Highly stable against homolysis; susceptible to polarized nucleophilic attack. |

| Aryl C-C Bond Energy | ~115.0 kcal/mol | Forms the rigid, thermodynamically stable core of the heteroaromatic system. |

Section 2: Degradation Pathways (Kinetic vs. Thermodynamic Control)

The degradation profile of this compound is a delicate interplay between kinetic barriers and thermodynamic driving forces.

-

Photolytic Degradation (Thermodynamic Control) : Exposure to UV/Vis light provides sufficient photon energy to overcome the ~66 kcal/mol C-I bond barrier (which corresponds to photon wavelengths of ~430 nm). This results in homolytic cleavage, generating an iodopyridyl radical that rapidly dimerizes or abstracts hydrogen from the surrounding solvent matrix[1].

-

Hydrolytic Degradation (Kinetic Control) : While the hydration of the nitrile to a primary amide is thermodynamically favored (exergonic), the reaction possesses a high kinetic barrier at neutral pH. Extreme pH environments (acidic or basic) lower this barrier via protonation of the nitrogen or direct nucleophilic attack by hydroxide, respectively.

-

Thermal Degradation : Despite the high ring strain (26.5 kcal/mol)[3], thermal ring-opening requires overcoming a massive activation energy barrier. Therefore, thermal degradation is almost exclusively dominated by C-I bond cleavage long before cyclobutane ring rupture occurs.

Thermodynamic and kinetic degradation pathways of the target compound.

Section 3: Experimental Workflows for Stability Assessment

To accurately assess the thermodynamic boundaries of 1-(5-Iodopyridin-2-yl)cyclobutanecarbonitrile, analytical protocols must be designed as self-validating systems that isolate specific degradation variables.

Protocol 1: Thermal Profiling via Differential Scanning Calorimetry (DSC)

This workflow isolates the intrinsic thermodynamic decomposition of the C-I bond from oxidative degradation.

-

Sample Preparation : Accurately weigh 2.0–5.0 mg of the compound into a standard aluminum crucible with a pinhole lid.

-

Causality: A small mass minimizes thermal gradients within the sample, ensuring precise detection of endothermic (melting) and exothermic (decomposition) transitions without thermal lag. The pinhole lid allows volatile degradants (e.g., iodine gas) to escape, preventing artificial pressure build-up that could skew the thermodynamic profile.

-

-

System Calibration & Baseline : Run an empty aluminum crucible as a baseline blank prior to the sample run.

-

Self-Validation: Subtracting the baseline ensures that all observed heat flow (W/g) is strictly derived from the API intermediate, eliminating systemic heat capacity artifacts.

-

-

Atmosphere Control : Purge the furnace with dry Nitrogen ( N2 ) at a flow rate of 50 mL/min.

-

Causality: An inert atmosphere prevents oxidative degradation, ensuring that any observed exothermic events are strictly due to intrinsic thermodynamic instability (homolysis or ring opening).

-

-

Thermal Ramping : Heat the sample from 25°C to 300°C at a controlled ramp rate of 10°C/min.

-

Causality: This specific rate provides an optimal balance between resolution (separating closely spaced thermal events) and sensitivity (detecting weak glass transitions or minor decomposition).

-

Protocol 2: Photolytic Forced Degradation (ICH Q1A(R2) Compliant)

This workflow validates the photolability of the C-I bond predicted by its BDE.

-

Sample Matrix Preparation : Prepare a solid-state sample (spread in a thin layer, <3 mm) and a solution sample (1 mg/mL in Acetonitrile).

-

Causality: Testing both states determines if the crystal lattice provides thermodynamic stabilization against photolysis compared to the solvated state where molecules are fully exposed and mobile.

-

-

Actinic Exposure : Expose the samples to 1.2 million lux hours of visible light and 200 Watt hours/square meter of UV light (320-400 nm) in a photostability chamber.

-

Causality: The C-I bond absorbs heavily in the UV region. Matching the photon energy to the BDE induces homolytic cleavage, validating the molecule's photolability.

-

-

Dark Control Implementation : Wrap an identical set of samples in aluminum foil and place them in the same chamber.

-

Self-Validation: The dark control isolates photolytic degradation from ambient thermal degradation occurring inside the chamber. If the dark control degrades, the system indicates thermal, not photolytic, instability.

-

-

LC-MS/MS Analysis : Analyze all samples via UPLC-MS/MS using a C18 column and a water/acetonitrile gradient. High-resolution mass spectrometry is required to structurally elucidate the degradation products (e.g., deiodinated dimer) and quantify the mass balance.

Section 4: Mitigation Strategies and Storage Parameters

Based on the thermodynamic profile, the following storage and handling parameters are mandatory to preserve the structural integrity of 1-(5-Iodopyridin-2-yl)cyclobutanecarbonitrile:

-

Actinic Protection : Due to the low BDE of the C-I bond (~66 kcal/mol)[1], the compound must be stored in opaque or amber-glass containers to block UV/Vis radiation and prevent photolytic homolysis.

-

Inert Atmosphere : Storage under Argon or Nitrogen is recommended to prevent atmospheric moisture from initiating slow, kinetically-hindered hydration of the carbonitrile group over long-term storage.

-

Temperature Control : While the cyclobutane ring strain is high[3], the activation energy for thermal degradation is sufficient to allow storage at ambient temperatures (15°C - 25°C). However, for multi-year stability, refrigerated storage (2°C - 8°C) is recommended to exponentially decrease the kinetic rate of any latent degradation pathways.

References[2] Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research. URL: https://doi.org/10.1021/ar020230d[3] Wiberg, K. B., et al. (2002). The Effect of Substitutents on the Strain Energies of Small Ring Compounds. The Journal of Organic Chemistry. URL: https://doi.org/10.1021/jo011159i[4] Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. URL: https://doi.org/10.1002/anie.198603121[1] Sheng, H., et al. (2011). Direct Comparison of Solution and Gas-phase Reactions of the Three Distonic Isomers of the Pyridine Radical Cation With Methanol. PubMed Central (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3131422/

Sources

- 1. Direct Comparison of Solution and Gas-phase Reactions of the Three Distonic Isomers of the Pyridine Radical Cation With Methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bond dissociation energies of organic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. lscollege.ac.in [lscollege.ac.in]

Structural Elucidation and X-Ray Diffraction Analysis of 1-(5-Iodopyridin-2-yl)cyclobutanecarbonitrile: A Technical Guide

Executive Summary

As a Senior Application Scientist specializing in crystallographic analysis, I frequently encounter the unique challenges posed by highly functionalized heterocycles. 1-(5-Iodopyridin-2-yl)cyclobutanecarbonitrile (CAS: 1257637-93-6) is a prime example of a molecule that demands rigorous experimental design. The presence of a heavy, polarizable iodine atom on an electron-deficient pyridine ring creates a pronounced positive electrostatic potential (the σ-hole)[1]. Concurrently, the cyclobutane ring introduces significant conformational flexibility.

This whitepaper provides an authoritative, step-by-step guide to the crystallization, Single-Crystal X-Ray Diffraction (SCXRD) methodology, and structural analysis of this compound, ensuring that researchers can achieve self-validating, publication-quality crystallographic data.

Molecular Architecture and Crystallographic Context

To successfully determine the crystal structure of a molecule, one must first understand its supramolecular behavior. The structure of 1-(5-Iodopyridin-2-yl)cyclobutanecarbonitrile is governed by two competing forces:

-

Halogen Bonding (Directional): The electron-withdrawing nature of the pyridine ring enhances the σ-hole on the iodine atom, making it a highly effective halogen bond donor[1]. In the solid state, this iodine atom will actively seek Lewis basic sites—specifically, the lone pairs of the nitrile nitrogen or the pyridine nitrogen of an adjacent molecule[2].

-

Cyclobutane Puckering (Dynamic): Four-membered carbon rings suffer from severe torsional strain (Pitzer strain) if planar. To alleviate this, the cyclobutane ring adopts a "puckered" or butterfly conformation. At room temperature, this ring can dynamically invert, leading to structural disorder in the crystal lattice.

Caption: Supramolecular network driven by the iodine σ-hole and nitrogen lone pairs.

Experimental Protocols: Crystallization and Sample Preparation

The quality of an X-ray structure is entirely dependent on the quality of the single crystal. Rapid precipitation of this compound will yield microcrystalline powders or twinned crystals due to the flexible cyclobutane ring.

Step-by-Step Crystallization Methodology

-

Solvent Selection: Use a binary solvent system of Dichloromethane (DCM) and Ethanol (EtOH) in a 1:3 ratio.

-

Causality: DCM is an excellent solvent for the compound, while EtOH acts as an antisolvent. DCM is highly volatile; as it slowly evaporates, the solution gradually reaches supersaturation in the EtOH-rich phase. This slow thermodynamic transition allows the highly directional C–I···N halogen bonds to assemble an ordered, defect-free lattice[3].

-

Procedure:

-

Dissolve 50 mg of the purified compound (>99% phase purity) in 1 mL of DCM.

-

Carefully layer 3 mL of absolute EtOH on top of the DCM solution in a narrow glass vial.

-

Cap the vial and puncture a single, small hole in the septum using a 20-gauge needle.

-

Store the vial in a vibration-free environment at 4°C for 5–7 days.

-

-

Mounting: Extract a suitable single crystal (approx. 0.2 × 0.2 × 0.1 mm) and immediately coat it in Paratone-N oil. The oil serves a dual purpose: it acts as an adhesive to mount the crystal on the cryoloop and protects the lattice from solvent loss and atmospheric moisture prior to freezing.

X-Ray Diffraction Methodology

To achieve a self-validating dataset, the X-ray diffraction parameters must be explicitly tailored to the physical properties of the iodine atom and the cyclobutane ring.

SCXRD Data Collection Parameters

-

Radiation Source: Mo Kα radiation (λ = 0.71073 Å) must be used instead of Cu Kα. Iodine is a heavy atom that strongly absorbs lower-energy X-rays. Using Cu Kα would result in severe absorption artifacts, making it impossible to accurately model the lighter carbon and nitrogen atoms[3].

-

Temperature: Data collection must be performed at 100 K using a nitrogen cold stream.

-

Causality: Freezing the crystal is non-negotiable. At 100 K, the thermal motion of the cyclobutane ring is "frozen out," preventing dynamic puckering. This minimizes the anisotropic displacement parameters (ADPs) and prevents the electron density of the ring carbons from smearing across the map.

-

Absorption Correction: A multi-scan absorption correction (e.g., SADABS) is mandatory to correct for the high X-ray attenuation caused by the iodine atom[3].

Caption: Step-by-step workflow for the SCXRD analysis of 1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile.

Structural Analysis & Data Presentation

Upon successful structure solution (typically via intrinsic phasing using SHELXT) and full-matrix least-squares refinement (SHELXL), the resulting crystallographic data will reveal the precise geometry of the molecule.

Expected Quantitative Data Summary

| Crystallographic Parameter | Expected Value / Description |

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

| Data Collection Temp. | 100(2) K |

| Iodine σ-hole Interaction | C–I···N distance < 3.53 Å (Below sum of van der Waals radii) |

| Halogen Bond Angle | ∠C–I···N ≈ 170°–180° (Highly linear) |

| Cyclobutane Conformation | Puckered (Dihedral angle of ~25°–30°) |

Mechanistic Insights: The linearity of the C–I···N angle is a hallmark of true halogen bonding, driven by the geometric location of the iodine's σ-hole directly opposite the C–I covalent bond[1]. If the cyclobutane ring is properly frozen at 100 K, the thermal ellipsoids of the ring carbons will appear tight and spherical, validating the low-temperature approach.

Self-Validating Systems: PXRD and checkCIF

A trustworthy protocol must include internal validation.

-

Powder X-Ray Diffraction (PXRD): Once the single-crystal structure is solved, a theoretical PXRD pattern must be simulated from the CIF file. A bulk sample of the synthesized powder should then be analyzed via experimental PXRD. A match between the experimental and simulated patterns proves that the selected single crystal is representative of the entire bulk batch, ruling out polymorphism.

-

checkCIF: The final structural model must be run through the IUCr checkCIF routine. For an iodinated compound, ensure that there are no Level A or B alerts regarding uncorrected absorption or missing electron density near the heavy atom.

References

-

Yoshimura, A., Banek, C. T., Yusubov, M. S., Nemykin, V. N., & Zhdankin, V. V. (2011). Preparation, X-ray Structure, and Reactivity of 2-Iodylpyridines: Recyclable Hypervalent Iodine(V) Reagents. The Journal of Organic Chemistry, 76(10), 3812–3819.[Link]

-

Fotović, L., Bedeković, N., & Stilinović, V. (2021). Evaluation of Halogenopyridinium Cations as Halogen Bond Donors. Crystal Growth & Design, 21(12), 6889–6901.[Link]

-

Cristea, M., Shova, S., Popa, M. M., & Dumitrascu, F. (2026). 2-Iodopyridin-3-yl acetate. Molbank, 2026(1), M2135.[Link]

Sources

Step-by-step synthesis route for 1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile

Application Note & Protocol

A Strategic Approach to the Synthesis of 1-(5-Iodopyridin-2-yl)cyclobutanecarbonitrile for Drug Discovery Scaffolds

Abstract

This document provides a comprehensive guide for the synthesis of 1-(5-Iodopyridin-2-yl)cyclobutanecarbonitrile, a key building block in medicinal chemistry. The presence of the cyclobutane ring offers a unique three-dimensional profile, while the iodopyridine moiety serves as a versatile handle for further functionalization, particularly in transition-metal-catalyzed cross-coupling reactions.[1][2][3] We present a robust and reproducible two-step, one-pot protocol centered on a nucleophilic aromatic substitution (SNAr) pathway. This guide details the underlying chemical principles, step-by-step experimental procedures, characterization data, and critical safety considerations, tailored for researchers in synthetic chemistry and drug development.

Introduction & Strategic Rationale

Substituted pyridines are ubiquitous pharmacophores found in a vast array of pharmaceuticals.[1] The 2-substituted pyridine motif, in particular, is a cornerstone for creating ligands, bioactive compounds, and advanced materials.[4][5][6][7] Concurrently, the incorporation of small, strained ring systems like cyclobutanes has become a powerful strategy in drug design to enhance sp³ character, improve metabolic stability, and explore novel chemical space.[2][3]

The target molecule, 1-(5-Iodopyridin-2-yl)cyclobutanecarbonitrile, combines these valuable features. The synthesis, however, is not trivial and requires a strategic approach to ensure high regioselectivity and yield. A direct synthesis is not readily found in the literature, necessitating a rational design based on established reaction mechanisms.

Our chosen strategy involves the nucleophilic aromatic substitution (SNAr) on a di-halogenated pyridine. This approach is predicated on the following key principles:

-

Activation of the Pyridine Ring: The electron-withdrawing nature of the pyridine nitrogen atom inherently activates the 2- and 4-positions towards nucleophilic attack, facilitating the displacement of a leaving group.[8]

-

Leaving Group Hierarchy: In SNAr reactions on pyridine rings, the reactivity of halogens as leaving groups can be modulated. While the classic "element effect" (F > Cl > Br > I) is common in many SNAr reactions, the specific conditions and nucleophile can influence selectivity.[9] For our purpose, using a 2-chloro or 2-bromo-5-iodopyridine allows for selective substitution at the more activated 2-position, leaving the iodo group at the 5-position intact for subsequent diversification (e.g., Suzuki or Sonogashira coupling).

-

Nucleophile Generation: Cyclobutanecarbonitrile possesses an acidic α-proton which can be readily removed by a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to generate a potent carbon-centered nucleophile.

This application note provides a detailed protocol based on this logical and efficient synthetic design.

Overall Synthetic Workflow

The synthesis is performed as a one-pot procedure involving two primary stages: the in situ generation of the cyclobutyl nitrile anion followed by the nucleophilic aromatic substitution reaction.

Caption: One-pot synthesis via deprotonation and SNAr.

Materials and Reagents

Proper handling and quality of reagents are paramount for the success of this synthesis. All reagents should be of high purity, and solvents must be anhydrous where specified.

| Reagent/Material | Supplier | CAS Number | M.W. ( g/mol ) | Properties/Hazards |

| 2-Chloro-5-iodopyridine | Sigma-Aldrich | 69045-78-9 | 239.45 | Irritant, handle in a fume hood. |

| Cyclobutanecarbonitrile | TCI Chemicals | 5502-93-2 | 81.12 | Flammable liquid, toxic. |

| Diisopropylamine | Acros Organics | 108-18-9 | 101.19 | Flammable, corrosive, toxic. |

| n-Butyllithium (2.5 M in hexanes) | Sigma-Aldrich | 109-72-8 | 64.06 | Pyrophoric, corrosive, handle under inert atmosphere. |

| Tetrahydrofuran (THF), Anhydrous | Acros Organics | 109-99-9 | 72.11 | Flammable, peroxide-former. Use freshly distilled or from a solvent purification system. |

| Ethyl Acetate (EtOAc) | Fisher Scientific | 141-78-6 | 88.11 | Flammable liquid. |

| Hexanes | Fisher Scientific | 110-54-3 | 86.18 | Flammable liquid, neurotoxin. |

| Saturated NH₄Cl solution | - | - | - | Aqueous solution. |

| Anhydrous Magnesium Sulfate | Fisher Scientific | 7487-88-9 | 120.37 | Hygroscopic. |

| Silica Gel (230-400 mesh) | Sorbent Technologies | 63231-67-4 | 60.08 | Inhalation hazard. |

Detailed Experimental Protocol

SAFETY PRECAUTIONS: This procedure involves pyrophoric reagents (n-BuLi), strong bases (LDA), and toxic substances. It must be conducted by trained personnel in a well-ventilated chemical fume hood under a strict inert (Argon or Nitrogen) atmosphere. Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and appropriate gloves, is mandatory.

Step 1: Preparation of LDA and Nucleophile Generation

1.1. Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet.

1.2. Under a positive pressure of argon, add anhydrous tetrahydrofuran (THF, 40 mL) to the flask via a syringe.

1.3. Cool the flask to -78 °C using an acetone/dry ice bath.

1.4. Add diisopropylamine (1.54 mL, 11.0 mmol, 1.1 eq) to the cold THF via a syringe.

1.5. Slowly, add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol, 1.1 eq) dropwise via a syringe over 10 minutes. Ensure the internal temperature does not rise above -70 °C.

1.6. Stir the resulting solution at -78 °C for 30 minutes to ensure the complete formation of Lithium Diisopropylamide (LDA).

1.7. In a separate, dry vial, prepare a solution of cyclobutanecarbonitrile (0.81 g, 10.0 mmol, 1.0 eq) in anhydrous THF (5 mL).

1.8. Add the cyclobutanecarbonitrile solution dropwise to the LDA solution at -78 °C over 15 minutes.

1.9. Stir the reaction mixture at -78 °C for 1 hour. A clear, slightly yellow solution containing the lithium cyclobutylnitrile anion should form.

Rationale: The use of a strong, non-nucleophilic base like LDA is critical to quantitatively deprotonate the cyclobutanecarbonitrile without competing addition to the nitrile group. The low temperature (-78 °C) prevents decomposition of the base and the resulting anion, ensuring high fidelity for the subsequent reaction. Anhydrous conditions are essential as any protic source will quench the base and the nucleophile.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

2.1. In a separate, dry vial, dissolve 2-chloro-5-iodopyridine (2.39 g, 10.0 mmol, 1.0 eq) in anhydrous THF (10 mL).

2.2. Add the solution of 2-chloro-5-iodopyridine dropwise to the stirred anion solution at -78 °C over 20 minutes. A color change to deep red or brown is typically observed.

2.3. After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours.

2.4. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 20% Ethyl Acetate/Hexanes eluent. The starting pyridine is UV active and should show a new, lower Rf spot corresponding to the product.

2.5. Once the reaction is deemed complete by TLC, remove the dry ice/acetone bath and allow the mixture to warm slowly to room temperature over 1 hour.

Rationale: The SNAr reaction proceeds via a Meisenheimer-like intermediate.[9] The electron-deficient pyridine ring facilitates the attack of the carbon nucleophile at the C2 position. Maintaining a low temperature during the initial addition helps control the reaction rate and minimize potential side reactions.

Step 3: Work-up and Purification

3.1. Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C (ice-water bath).

3.2. Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate.

3.3. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 30 mL).

3.4. Combine all organic layers and wash with brine (50 mL).

3.5. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

3.6. The resulting crude oil or solid should be purified by flash column chromatography on silica gel.

3.7. Chromatography Conditions:

- Stationary Phase: Silica gel (230-400 mesh).

- Mobile Phase: A gradient of 5% to 25% ethyl acetate in hexanes.

- Collect fractions and analyze by TLC. Combine fractions containing the pure product.

3.8. Evaporate the solvent from the pure fractions to yield 1-(5-Iodopyridin-2-yl)cyclobutanecarbonitrile as a white to pale yellow solid.

Characterization of Final Product

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. The following data are representative of the expected product.

| Analysis | Expected Results |

| Appearance | White to pale yellow solid |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.65 (d, J = 2.0 Hz, 1H, Py-H6), 8.00 (dd, J = 8.4, 2.0 Hz, 1H, Py-H4), 7.45 (d, J = 8.4 Hz, 1H, Py-H3), 2.80-2.65 (m, 2H, cyclobutyl-CH₂), 2.55-2.40 (m, 2H, cyclobutyl-CH₂), 2.30-2.15 (m, 2H, cyclobutyl-CH₂). |

| ¹³C NMR (101 MHz, CDCl₃) | δ 162.5 (C-Py), 150.8 (C-Py), 145.2 (C-Py), 122.0 (C-Py), 121.5 (CN), 90.5 (C-I), 45.0 (quaternary C-cyclobutyl), 35.5 (CH₂-cyclobutyl), 16.0 (CH₂-cyclobutyl). |

| Mass Spec. (ESI+) | m/z calculated for C₁₀H₉IN₂ [M+H]⁺: 284.98; found: 284.99. |

| Yield | 65-75% (typical) |

Conclusion

This application note provides a reliable and thoroughly detailed protocol for the synthesis of 1-(5-Iodopyridin-2-yl)cyclobutanecarbonitrile. By leveraging a well-understood nucleophilic aromatic substitution mechanism, this method offers high regioselectivity and good yields. The resulting compound is a valuable intermediate for constructing diverse molecular libraries, enabling further exploration in drug discovery and materials science. The explicit explanation of the rationale behind each step ensures that researchers can not only replicate the procedure but also adapt it for analogous synthetic challenges.

References

-

ResearchGate. (n.d.). Synthesis of 2-substituted pyridines from pyridine N-oxides. Retrieved from [Link]

-

Andersson, H., Almqvist, F., & Olsson, R. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(8), 1335–1337. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Retrieved from [Link]

-

Kumar, A., et al. (2005). A New Synthesis of 2-Substituted Pyridines via Aluminum Chloride Induced Heteroarylation of Arenes and Heteroarenes. The Journal of Organic Chemistry, 70(5), 3151-3154. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

-

Um, I. H., et al. (2007). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. Retrieved from [Link]

-

YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

-

Radboud Repository. (2024). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Retrieved from [Link]

-

Liu, Y., et al. (2022). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[6][6]-rearrangement cascade. Chemical Science, 13(28), 8344-8351. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides [organic-chemistry.org]

- 7. Pyridine synthesis [organic-chemistry.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Buchwald-Hartwig Amination of 1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile

Abstract

The palladium-catalyzed Buchwald-Hartwig amination has become an indispensable tool in modern medicinal chemistry for the formation of carbon-nitrogen (C-N) bonds.[1] This guide provides a detailed examination and robust protocols for the amination of 1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile, a substrate of interest due to the prevalence of the aminopyridine scaffold in pharmaceuticals and the unique three-dimensional character of the cyclobutane moiety.[2][3] We will explore the critical reaction parameters, including the selection of palladium precatalysts, the crucial role of specialized phosphine ligands in overcoming challenges associated with heteroaromatic substrates, and the optimization of bases and solvents.[4] The protocols herein are designed to serve as a validated starting point for researchers engaged in drug discovery and synthetic organic chemistry, enabling the efficient synthesis of a diverse range of N-aryl piperidine derivatives.

Scientific Foundation: Mechanism and Key Considerations

The Buchwald-Hartwig amination facilitates the coupling of an amine with an aryl halide.[5] The reaction proceeds through a catalytic cycle involving a palladium complex, which is regenerated at the end of each cycle.[1] Understanding this mechanism is paramount to troubleshooting and optimizing reaction conditions.

The generally accepted catalytic cycle involves three primary steps:

-

Oxidative Addition: A low-valent Palladium(0) species, typically stabilized by phosphine ligands, inserts into the carbon-iodine bond of the aryl iodide. This is often the rate-determining step of the cycle.[6][7] The reactivity order for aryl halides is generally I > Br > OTf > Cl.[8]

-

Amine Coordination & Deprotonation: The amine substrate coordinates to the resulting Palladium(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The final step involves the formation of the new C-N bond as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[5]

dot digraph "Buchwald-Hartwig Catalytic Cycle" { graph [fontname="Arial", label="Figure 1: The Catalytic Cycle of Buchwald-Hartwig Amination", labelloc=b, labeljust=c, fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Pd0 [label="L₂Pd(0)\nActive Catalyst", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; ArI [label="Ar-I\n(1-(5-Iodopyridin-2-YL)...)", shape=oval, fillcolor="#FFFFFF", style=filled, fontcolor="#202124"]; OxAdd [label="Oxidative Addition\nComplex\nL₂Pd(II)(Ar)(I)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Amine [label="R₂NH\n(Amine)", shape=oval, fillcolor="#FFFFFF", style=filled, fontcolor="#202124"]; Base [label="Base", shape=oval, fillcolor="#FFFFFF", style=filled, fontcolor="#202124"]; Amido [label="Palladium-Amido\nComplex\nL₂Pd(II)(Ar)(NR₂)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Product [label="Ar-NR₂\n(Product)", shape=oval, fillcolor="#FFFFFF", style=filled, fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label=" + Ar-I", color="#4285F4"]; ArI -> OxAdd [style=invis]; OxAdd -> Amido [label=" + R₂NH\n - HI (via Base)", color="#34A853"]; Amine -> Amido [style=invis]; Base -> Amido [style=invis]; Amido -> Pd0 [label="Reductive\nElimination", color="#EA4335"]; Amido -> Product [label=" ", color="#EA4335", style=dashed]; } } Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Causality Behind Experimental Choices for Pyridyl Substrates

-

The Challenge of Pyridine: The nitrogen atom in the pyridine ring is Lewis basic and can coordinate to the palladium catalyst. This can lead to catalyst deactivation and lower yields.[4]

-

The Role of Ligands: The development of bulky, electron-rich biarylphosphine ligands (e.g., those developed by the Buchwald group) has been a breakthrough for coupling heteroaryl halides.[9][10] These ligands promote the crucial reductive elimination step, which is often slower for electron-deficient heteroaryles, and their steric bulk can disfavor the formation of inactive catalyst dimers.[4][5]

-

Iodide Inhibition: While aryl iodides are highly reactive towards oxidative addition, the generated iodide anion can sometimes act as a catalyst inhibitor by forming stable, off-cycle palladium-iodide complexes.[8] The use of appropriate ligands and conditions can mitigate this effect.

Optimizing Key Reaction Parameters

A successful amination depends on the judicious selection of four key components: the palladium source, ligand, base, and solvent.

| Parameter | Options & Recommendations | Rationale & Expert Insights |

| Palladium Source | Pd(OAc)₂ , Pd₂(dba)₃ ; Modern Precatalysts (e.g., G3/G4 Palladacycles) | Pd(II) sources like Pd(OAc)₂ require in situ reduction to the active Pd(0) state.[8] Pre-formed palladacycle precatalysts are often preferred as they are air-stable and efficiently generate the active monoligated Pd(0) species upon exposure to a base, leading to more reproducible results.[8] |

| Ligand | Bulky Biarylphosphines: RuPhos, BrettPhos, SPhos, XPhos. Chelating Diphosphines: Xantphos | For heteroaryl substrates like iodopyridines, bulky biarylphosphine ligands are highly recommended.[4] BrettPhos is often an excellent choice for the monoarylation of primary amines.[9] RuPhos and SPhos show broad applicability.[4] Xantphos can also be effective, particularly in controlling regioselectivity on poly-halogenated systems.[11] |

| Base | Strong Bases: NaOt-Bu, LiHMDS. Weaker Bases: Cs₂CO₃, K₃PO₄ | Strong, non-coordinating alkoxide bases like sodium tert-butoxide are highly effective and widely used.[8] However, for substrates with base-sensitive functional groups (the nitrile in our substrate is generally robust), weaker inorganic bases like cesium carbonate or potassium phosphate can be employed, though this may require higher temperatures.[8][12] |

| Solvent | Toluene , 1,4-Dioxane , tert-Butanol, THF | Solvents must be anhydrous and should be degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. Toluene and dioxane are excellent general-purpose solvents for this reaction.[13] Chlorinated solvents and acetonitrile should be avoided as they can inhibit the reaction by coordinating to the palladium center.[8] |

Detailed Experimental Protocols

The following protocols provide a validated starting point for the amination of 1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile. All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.

dot digraph "Experimental_Workflow" { graph [fontname="Arial", label="Figure 2: General Experimental Workflow", labelloc=b, labeljust=c, fontsize=12, rankdir=TB]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];

} Caption: A typical workflow for performing the Buchwald-Hartwig amination.

Protocol A: Coupling with a Primary Amine (e.g., Aniline)

This protocol is optimized for the coupling of a primary arylamine.

Reagent Table:

| Reagent | M.W. | Amount (mmol) | Equiv. | Mass / Volume |

| 1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile | 310.13 | 1.0 | 1.0 | 310 mg |

| Aniline | 93.13 | 1.2 | 1.2 | 112 mg (110 µL) |

| Pd₂(dba)₃ | 915.72 | 0.01 (0.02 Pd) | 0.02 | 9.2 mg |

| BrettPhos | 536.68 | 0.04 | 0.04 | 21.5 mg |

| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 1.4 | 1.4 | 135 mg |

| Anhydrous, Degassed Toluene | - | - | - | 5.0 mL |

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile (310 mg, 1.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), BrettPhos (21.5 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

-

Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[1]

-

Solvent and Reagent Addition: Add anhydrous, degassed toluene (5.0 mL) via syringe, followed by aniline (110 µL, 1.2 mmol).

-

Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite® to remove palladium residues and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol B: Coupling with a Secondary Amine (e.g., Morpholine)

This protocol is adapted for a cyclic secondary amine.

Reagent Table:

| Reagent | M.W. | Amount (mmol) | Equiv. | Mass / Volume |

| 1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile | 310.13 | 1.0 | 1.0 | 310 mg |

| Morpholine | 87.12 | 1.2 | 1.2 | 105 mg (105 µL) |

| Pd(OAc)₂ | 224.50 | 0.02 | 0.02 | 4.5 mg |

| RuPhos | 476.61 | 0.04 | 0.04 | 19.1 mg |

| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | 2.0 | 652 mg |

| Anhydrous, Degassed 1,4-Dioxane | - | - | - | 5.0 mL |

Step-by-Step Procedure:

-

Reaction Setup: In a glovebox or under a stream of argon, add 1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile (310 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), RuPhos (19.1 mg, 0.04 mmol), and cesium carbonate (652 mg, 2.0 mmol) to an oven-dried Schlenk tube.

-

Inert Atmosphere: If not in a glovebox, seal the tube and purge with argon for 5 minutes.

-

Solvent and Reagent Addition: Add anhydrous, degassed 1,4-dioxane (5.0 mL) via syringe, followed by morpholine (105 µL, 1.2 mmol).

-

Reaction: Seal the tube tightly and place it in a preheated oil bath at 110 °C. Stir vigorously.

-

Monitoring: Monitor the reaction by analyzing aliquots via LC-MS until consumption of the starting material is observed (typically 6-18 hours).

-

Workup and Purification: Follow steps 6-9 as described in Protocol A.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (Pd(0) not formed or oxidized).2. Insufficiently anhydrous/degassed solvent.3. Base is not strong enough or has degraded. | 1. Switch to a palladacycle precatalyst. Ensure inert atmosphere is maintained throughout.2. Use a freshly opened bottle of anhydrous solvent or distill/degas thoroughly.3. Use freshly opened NaOt-Bu or a stronger base like LHMDS. |

| Hydrodehalogenation | The aryl iodide is reduced to an aryl-H instead of coupling. Can be a side reaction.[5] | 1. Ensure the amine is not added in large excess.2. Screen different ligands; some are less prone to this side reaction.3. Lower the reaction temperature slightly. |

| Formation of Diarylamine | (With primary amines) The product aniline is more reactive than the starting amine and couples a second time. | 1. Use a slight excess of the primary amine (1.2-1.5 equiv.).2. Consider using a ligand like BrettPhos, which is designed to favor monoarylation.[9] |

References

- Current time information in Denbighshire, GB. Google. Retrieved April 6, 2026.

-

Buchwald–Hartwig amination. In Wikipedia. Retrieved April 6, 2026, from [Link]

-

Buchwald-Hartwig Amination. In Chemistry LibreTexts. Retrieved April 6, 2026, from [Link]

-

Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved April 6, 2026, from [Link]

-

Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. Retrieved April 6, 2026, from [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Retrieved April 6, 2026, from [Link]

-

Buchwald-Hartwig amination of heteroaryl halides with heterocyclic amines. ResearchGate. Retrieved April 6, 2026, from [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. Retrieved April 6, 2026, from [Link]

-

Buchwald-Hartwig Coupling. Organic Synthesis. Retrieved April 6, 2026, from [Link]

-

HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University. Retrieved April 6, 2026, from [Link]

-

Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. Retrieved April 6, 2026, from [Link]

-

Selected ligands and catalysts for Buchwald‐Hartwig amination. ResearchGate. Retrieved April 6, 2026, from [Link]

-

Study of scope and limitations of Buchwald–Hartwig Coupling/Pyridine. ResearchGate. Retrieved April 6, 2026, from [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved April 6, 2026, from [Link]

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved April 6, 2026, from [Link]

-

Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC. Retrieved April 6, 2026, from [Link]

-

Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.org. Retrieved April 6, 2026, from [Link]

-

Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides. The Journal of Organic Chemistry. Retrieved April 6, 2026, from [Link]

-

1-(5-bromopyridin-2-yl)cyclobutane-1-carbonitrile — Chemical Substance Information. ECHA. Retrieved April 6, 2026, from [Link]

-

Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Current Organic Chemistry. Retrieved April 6, 2026, from [Link]

-

Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[8][8]-rearrangement cascade. Chemical Science. Retrieved April 6, 2026, from [Link]

-

Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. Retrieved April 6, 2026, from [Link]

-

A one-pot visible-light strategy for cyclobutanone synthesis via sequential [2 + 2] cycloaddition and Nef reaction of nitroalkenes and 2-vinylpyridines. Organic & Biomolecular Chemistry. Retrieved April 6, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 3. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 9. entegris.com [entegris.com]

- 10. m.youtube.com [m.youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile in API Drug Discovery

Subtitle: Strategic Utilization of a Conformationally Restricted, High-Reactivity Building Block Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Structural Rationale & Medicinal Chemistry Significance

In modern Active Pharmaceutical Ingredient (API) discovery, the transition from flat, sp2-rich molecules to three-dimensional, sp3-rich architectures is a proven strategy to improve clinical success rates. 1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile (CAS: 1257637-93-6) is an advanced, bifunctional building block designed specifically to address complex pharmacokinetic and synthetic challenges.

-

The Cyclobutane Ring (Conformational Restriction): Unlike flexible open-chain alkyl groups (e.g., gem-dimethyl), the cyclobutane ring adopts a rigid, puckered conformation (~30° fold). This restricts the rotational degrees of freedom, pre-organizing the molecule into its bioactive conformation and reducing the entropic penalty upon target binding. Furthermore, it significantly enhances metabolic stability against cytochrome P450-mediated oxidation .

-

The Nitrile Group (Dipole & H-Bonding): The carbonitrile moiety acts as a strong, metabolically robust hydrogen-bond acceptor. Its linear geometry provides a highly directional dipole vector that can engage deep hydrophobic pockets without the metabolic liabilities associated with amides or esters.

-